5-Bromo-3-methyl-2-(azepan-1-yl)pyridine chemical structure
5-Bromo-3-methyl-2-(azepan-1-yl)pyridine chemical structure
An In-depth Technical Guide to the Synthesis and Characterization of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine
Authored by: A Senior Application Scientist
Introduction
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] These nitrogenous heterocycles are integral to the development of novel therapeutics, particularly in oncology and the treatment of neurological disorders.[3] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide provides a comprehensive technical overview of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine, a specialized derivative with significant potential as a versatile building block in drug discovery programs. The presence of a bromine atom at the 5-position provides a crucial handle for further molecular elaboration via modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the creation of diverse compound libraries.[3][4][5] The introduction of the seven-membered azepane ring at the 2-position imparts unique conformational and lipophilic characteristics that can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.
This document details a robust synthetic pathway, discusses the underlying reaction mechanisms, outlines methods for structural elucidation, and explores the potential applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. Below is a summary of the key properties for the target compound and its essential precursor, 2-Amino-5-bromo-3-methylpyridine.
| Property | 2-Amino-5-bromo-3-methylpyridine | 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine |
| Molecular Formula | C₆H₇BrN₂ | C₁₂H₁₇BrN₂ |
| Molecular Weight | 187.04 g/mol [6] | 269.18 g/mol |
| IUPAC Name | 5-bromo-3-methylpyridin-2-amine[6] | 5-bromo-3-methyl-2-(azepan-1-yl)pyridine |
| CAS Number | 3430-21-5[6] | Not available |
| Appearance | White to off-white solid (predicted) | Pale yellow oil or low-melting solid (predicted) |
| Topological Polar Surface Area | 38.9 Ų[6] | 16.1 Ų (predicted) |
Synthesis and Mechanistic Insights
The synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine is strategically approached in a two-step sequence, beginning with the synthesis of a key brominated intermediate, followed by the introduction of the azepane moiety. This approach ensures high efficiency and regiochemical control.
Synthetic Workflow Overview
The overall strategy involves the selective bromination of an accessible aminopyridine precursor, followed by a nucleophilic substitution reaction to introduce the azepane ring.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-Amino-5-bromo-3-methylpyridine (Intermediate)
The synthesis of the key intermediate is achieved through the direct electrophilic bromination of 2-Amino-3-methylpyridine. The amino group at the 2-position is a strong activating group, directing the electrophile (bromine) primarily to the electron-rich 5-position of the pyridine ring.
Experimental Protocol
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Reaction Setup : To a four-necked flask, add 2-amino-3-methylpyridine and acetic anhydride. Heat the mixture to reflux to form the acetyl-protected intermediate. This step increases solubility and modulates the reactivity of the amino group.[7]
-
Bromination : Cool the reaction mixture to 20-25°C. Slowly add liquid bromine dropwise. After the addition is complete, heat the reaction to 50-60°C for 2-3 hours.[7]
-
Workup and Hydrolysis : Add water to dissolve any solids, followed by the dropwise addition of a sodium hydroxide solution to hydrolyze the acetyl protecting group and neutralize the solution.[7]
-
Isolation : The resulting precipitate, 2-amino-3-methyl-5-bromopyridine, is collected by filtration, dried, and can be further purified by recrystallization.[7]
Step 2: Synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine (Target Compound)
With the brominated intermediate in hand, the azepane ring is introduced. While several methods exist for C-N bond formation, the Buchwald-Hartwig amination is a modern, highly efficient, and versatile choice for coupling amines with aryl halides. This palladium-catalyzed cross-coupling reaction offers high yields and excellent functional group tolerance.
Reaction Mechanism: Buchwald-Hartwig Amination
The catalytic cycle is a well-established pathway involving oxidative addition, ligand exchange, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
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Reaction Setup : In a reaction flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-amino-5-bromo-3-methylpyridine (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos).
-
Addition of Reagents : Add azepane (1.2 eq.) and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.). Add an anhydrous solvent like toluene or 1,4-dioxane.
-
Reaction Conditions : Heat the mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification : After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product.
Structural Elucidation and Characterization
Unambiguous structural confirmation is a critical step. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine.[8]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Provides information on the proton environment and connectivity. | Signals corresponding to the pyridine ring protons, the methyl group protons, and distinct multiplets for the methylene protons of the azepane ring. |
| ¹³C NMR | Shows the number and type of carbon atoms in the molecule. | Resonances for the five distinct carbons of the substituted pyridine ring and the carbons of the azepane ring. |
| Mass Spec (MS) | Confirms the molecular weight and isotopic pattern. | A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. |
| Infrared (IR) | Identifies functional groups present in the molecule. | Characteristic C-H, C=N, and C-N stretching frequencies. Absence of N-H stretches confirms the substitution of the 2-amino group.[9] |
| 2D NMR (COSY, HSQC) | Establishes detailed connectivity between atoms. | Provides unambiguous assignment of all proton and carbon signals by showing H-H and C-H correlations, confirming the final structure.[8] |
Potential Applications in Drug Discovery
The 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine structure is a promising scaffold for medicinal chemistry programs for several reasons:
-
Kinase Inhibition : Pyridine-based molecules are well-known inhibitors of protein kinases, which are crucial regulators in cell signaling pathways often dysregulated in cancer.[3] The synthesized compound can be used as a starting point for developing selective kinase inhibitors.
-
CNS Receptor Ligands : The structural features of this molecule, including the lipophilic azepane ring, make it a candidate for targeting central nervous system (CNS) receptors. For example, related bromopyridine derivatives have been synthesized as novel nicotinic acetylcholine receptor (nAChR) ligands.[10]
-
Scaffold for Library Synthesis : The bromine atom at the 5-position is a versatile synthetic handle. It allows for the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to introduce a wide variety of substituents.[3][4][5] This enables the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
-
Antimicrobial and Other Biological Activities : Pyridine derivatives have demonstrated a broad range of biological activities, including antimicrobial, anti-thrombotic, and anti-biofilm properties.[5][11] This scaffold could be explored for the development of new agents in these therapeutic areas.
Caption: Potential drug discovery applications of the core scaffold.
Conclusion
This technical guide outlines a logical and efficient pathway for the synthesis of 5-Bromo-3-methyl-2-(azepan-1-yl)pyridine, a molecule with considerable potential for drug discovery and development. By leveraging established, robust chemical transformations and modern analytical techniques, researchers can confidently synthesize and characterize this valuable chemical building block. Its strategic design incorporates features that are highly sought after in medicinal chemistry, offering a versatile platform for the creation of novel and potent therapeutic agents.
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